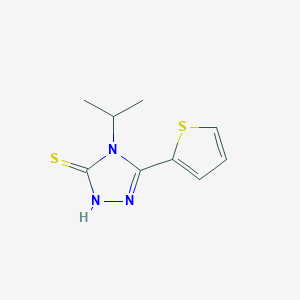

4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-propan-2-yl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S2/c1-6(2)12-8(10-11-9(12)13)7-4-3-5-14-7/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECBPIBGHFCASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396116 | |

| Record name | 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667412-77-3 | |

| Record name | 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Spectral Characterization of 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol: A Heterocyclic Scaffold of Pharmacological Interest

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2] This guide details the strategic synthesis and comprehensive spectral elucidation of a novel derivative, 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol . By combining the established pharmacophore of the 1,2,4-triazole-3-thiol ring with a thiophene moiety—another heterocycle known for its significant biological profile—this molecule represents a promising candidate for further investigation in drug discovery programs. This document provides a robust, field-proven protocol for its synthesis via a multi-step pathway involving hydrazinolysis and alkaline cyclization, followed by an in-depth analysis of its structural confirmation using Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Mass Spectrometry (MS) data.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

Heterocyclic compounds are of immense interest in pharmaceutical research due to their presence in a vast number of marketed drugs. Among these, the 1,2,4-triazole ring system is particularly prominent. Its unique structural features, including multiple hydrogen bond donors and acceptors, allow for potent interactions with various biological targets. Derivatives of 1,2,4-triazole are known to exhibit a wide spectrum of pharmacological activities, such as antifungal (e.g., Fluconazole), antiviral, anticonvulsant, anti-inflammatory, and anticancer effects.[1][3]

The incorporation of a thiol group at the 3-position and a thiophene ring at the 5-position of the triazole core is a deliberate design choice. The thione-thiol tautomerism of the triazole-3-thiol moiety provides unique chemical reactivity and interaction capabilities.[4] Furthermore, thiophene-containing molecules have demonstrated significant therapeutic potential, including antibacterial and chemotherapeutic profiles.[5] The addition of an isopropyl group at the N-4 position enhances lipophilicity, which can be critical for improving membrane permeability and overall pharmacokinetic properties.

Rationale for Synthesis: A Structure-Based Design

The design of This compound is predicated on the principle of molecular hybridization, combining three distinct structural motifs to potentiate biological activity:

-

1,2,4-Triazole-3-thiol Core: Provides the fundamental scaffold known for broad-spectrum bioactivity and serves as a versatile anchor for further functionalization.[6][7]

-

Thiophene-2-yl Moiety: This bioisostere of a phenyl ring is a common feature in many approved drugs and is known to enhance therapeutic efficacy. Its inclusion is intended to modulate the electronic and steric profile of the molecule to optimize target binding.[5]

-

N-4 Isopropyl Group: This aliphatic substitution is introduced to increase the molecule's lipophilic character. This modification can favorably influence its absorption, distribution, metabolism, and excretion (ADME) profile, a crucial consideration in drug development.

Synthetic Pathway and Mechanism

The synthesis of the target compound is achieved through a reliable and well-documented multi-step process, which is a cornerstone for producing substituted 1,2,4-triazole-3-thiones.[7] The general pathway begins with the conversion of a carboxylic acid to its corresponding hydrazide, followed by reaction with an isothiocyanate and subsequent base-catalyzed cyclization.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for the target compound.

Mechanism of Cyclization: The critical step is the intramolecular cyclodehydration of the thiosemicarbazide intermediate. In a strong alkaline medium (e.g., NaOH), the hydrazinic proton is abstracted, and the resulting nucleophile attacks the electrophilic carbon of the thioamide group. This is followed by the elimination of a water molecule to yield the stable 1,2,4-triazole ring. This base-catalyzed method is highly efficient for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[3][5]

Spectral Characterization and Structural Elucidation

Structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques. The data presented here are illustrative of the expected results for a successfully synthesized product.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The compound can exist in thione-thiol tautomeric forms, which is reflected in the IR spectrum. The thione (C=S) form typically predominates in the solid state.[4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment of Functional Group |

| ~3150-3050 | Medium | Aromatic C-H stretch (Thiophene) & N-H stretch (Triazole) |

| ~2970-2930 | Medium | Aliphatic C-H stretch (Isopropyl) |

| ~2650 | Weak/Broad | S-H stretch (Thiol tautomer)[3][8] |

| ~1610 | Strong | C=N stretch (Triazole ring)[8] |

| ~1530 | Strong | N-H bending (Triazole ring)[8] |

| ~1280 | Strong | C=S stretch (Thione tautomer)[9] |

The presence of a strong absorption band around 1280 cm⁻¹ for the C=S bond and a weaker, broad band for the S-H group confirms the thione-thiol equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum gives unambiguous evidence for the presence of all structural components. The spectrum is typically recorded in DMSO-d₆ to ensure the solubility of the compound and to observe the exchangeable N-H/S-H proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.8 | Singlet (broad) | 1H | NH /SH (exchangeable with D₂O) |

| ~7.8-7.2 | Multiplet | 3H | Thiophene ring protons |

| ~4.5 | Septet | 1H | -CH -(CH₃)₂ |

| ~1.5 | Doublet | 6H | -CH-(CH₃ )₂ |

The broad singlet at a downfield shift (~13.8 ppm) is characteristic of the acidic proton of the triazole-thiol moiety.[1][10] The septet and doublet signals with a 1:6 integration ratio are the classic signature of an isopropyl group.

¹³C-NMR Spectroscopy: The carbon NMR spectrum confirms the number and type of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C =S (Thione carbon)[5][10] |

| ~148.5 | C =N (Triazole C-5) |

| ~130-125 | Thiophene ring carbons |

| ~48.0 | C H-(CH₃)₂ |

| ~21.5 | -CH-(C H₃)₂ |

The signal at ~168.0 ppm is highly diagnostic for the thione carbon, providing strong evidence for the formation of the triazole-3-thiol ring.[5][10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. For This compound (C₉H₁₁N₃S₂), the expected monoisotopic mass is 225.04 g/mol .

-

Expected Result (ESI+): A prominent molecular ion peak at m/z = 226.05 [M+H]⁺.

The following diagram illustrates how the spectral data collectively validate the molecular structure.

Caption: Logical flow of structural elucidation.

Experimental Protocols

This section provides a detailed, self-validating methodology for the synthesis of the title compound.

Materials and Instrumentation:

-

Reagents: Thiophene-2-carboxylic acid, hydrazine hydrate (99%), absolute ethanol, isopropyl isothiocyanate (98%), sodium hydroxide (NaOH), activated charcoal, and deuterated solvents (DMSO-d₆) were procured from standard chemical suppliers.

-

Instrumentation: IR spectra were recorded on an FTIR spectrometer. ¹H and ¹³C-NMR spectra were obtained on a 400 MHz spectrometer. Mass spectra were recorded using an ESI-MS system. Melting points were determined using an open capillary apparatus.

Step-by-Step Synthesis:

Step 1: Synthesis of Thiophene-2-carbohydrazide

-

A mixture of thiophene-2-carboxylic acid (0.1 mol) and absolute ethanol (150 mL) is placed in a round-bottom flask.

-

Concentrated sulfuric acid (5 mL) is added cautiously as a catalyst.

-

The mixture is refluxed for 6-8 hours. The progress is monitored by TLC.

-

After cooling, the solvent is removed under reduced pressure. The resulting ester is dissolved in water and neutralized with a sodium bicarbonate solution. The crude ester is extracted with ethyl acetate.

-

The crude ethyl thiophene-2-carboxylate is then mixed with hydrazine hydrate (0.15 mol) in ethanol (100 mL).

-

The solution is refluxed for 10-12 hours, during which a solid precipitate forms.

-

The reaction mixture is cooled, and the solid product, thiophene-2-carbohydrazide, is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of N-isopropyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide

-

Thiophene-2-carbohydrazide (0.1 mol) is dissolved in absolute ethanol (100 mL).

-

Isopropyl isothiocyanate (0.1 mol) is added dropwise to the solution.

-

The mixture is refluxed for 4-6 hours.

-

Upon cooling, the resulting white precipitate of the thiosemicarbazide intermediate is filtered, washed with ethanol, and dried under vacuum.

Step 3: Synthesis of this compound

-

The thiosemicarbazide intermediate (0.1 mol) is suspended in an aqueous solution of sodium hydroxide (2M, 150 mL).

-

The suspension is heated to reflux and maintained for 6-8 hours until a clear solution is obtained.[5]

-

The reaction mixture is cooled to room temperature, treated with activated charcoal to remove impurities, and filtered.

-

The clear filtrate is then carefully acidified to a pH of ~5-6 with cold, dilute acetic acid or HCl.

-

The resulting precipitate is filtered, washed thoroughly with cold water to remove salts, and dried.

-

The crude product is recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure This compound as a crystalline solid.

Conclusion

This guide has detailed a robust and reproducible synthesis for This compound , a compound of significant interest for pharmaceutical research. The rationale for its design, based on the strategic combination of known pharmacophores, has been clearly articulated. Furthermore, a comprehensive framework for its structural elucidation using modern spectroscopic techniques has been provided, ensuring the unambiguous confirmation of its identity. The protocols and analytical data presented herein serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel heterocyclic therapeutic agents.

References

-

Fathima, A., et al. (2018). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2010). Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. Monatshefte fur Chemie. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2010). Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. Lund University Publications. [Link]

-

Gomaa, A. M., et al. (2019). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. PubMed Central. [Link]

-

Kaplaushenko, A., et al. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. Pharma Innovation. [Link]

-

Hraishawi, R. M. O., & Alyahyaoy, H. A. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy. [Link]

-

Hotsuliak, M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science. [Link]

-

Hotsuliak, M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ResearchGate. [Link]

-

El-Sayed, W. A. (2014). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]

-

Demirtas, I., et al. (2005). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH. [Link]

-

SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol. SpectraBase. [Link]

-

Glories, M. A., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]

-

Rostkowska, H., et al. (2021). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. NIH. [Link]

-

Al-Juboori, A. M. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. [Link]

-

Bakhtin, K. I., et al. (2023). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]

-

Fedotov, A., & Hotsulia, O. (2017). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

-

Arshad, F., et al. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

-

Matiichuk, V., et al. (2021). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. [Link]

-

Sravya, G., et al. (2020). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

-

Prachand, S. (2017). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][5][11] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

-

Asiri, A. M. (2003). 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. MDPI. [Link]

Sources

- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. greenpharmacy.info [greenpharmacy.info]

- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsr.net [ijsr.net]

- 5. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 7. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. mdpi.org [mdpi.org]

- 9. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 10. mdpi.com [mdpi.com]

- 11. research.uaeu.ac.ae [research.uaeu.ac.ae]

Navigating the Molecular Landscape: A Technical Guide to the Physicochemical Properties of Novel Thienyl-Substituted Triazole Thiols

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core physicochemical properties of a promising class of heterocyclic compounds: thienyl-substituted triazole thiols. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices and the predictive power of computational models, offering a holistic understanding of these molecules' behavior and potential.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding.[1][2][3] The incorporation of a thiol group introduces a crucial acidic proton and a potential point of coordination, while the thienyl substituent, a bioisostere of the phenyl ring, offers a unique electronic and steric profile that can significantly modulate a molecule's properties and biological activity. Understanding the interplay of these functional groups through their physicochemical characteristics is essential for rational drug design and the development of novel materials.

The Thienyl Advantage: A Structural Overview

The substitution of a phenyl ring with a thienyl group can profoundly influence a molecule's physicochemical properties. The sulfur atom in the thiophene ring introduces a different electronic distribution and steric demand compared to a benzene ring. This can affect pKa, lipophilicity, and ultimately, how the molecule interacts with biological targets.

Thiol-Thione Tautomerism: A Critical Consideration

A key feature of 3-mercapto-1,2,4-triazoles is their existence in a tautomeric equilibrium between the thiol and thione forms.[4][5] The predominance of the thione form is a critical factor influencing the compound's hydrogen bonding capacity, acidity, and overall chemical reactivity.[5] Spectroscopic methods, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable for characterizing this equilibrium. The presence of a C=S absorption band in the IR spectrum (around 1166-1258 cm⁻¹) and the absence of a distinct S-H proton signal in the ¹H-NMR spectrum are indicative of the thione form being dominant.[5]

Caption: Workflow for the computational prediction of pKa.

The choice of functional and basis set is critical for accuracy. For organosulfur compounds, methods like B3LYP with the 6-31+G(d,p) basis set and the IEFPCM solvation model have shown good correlation with experimental data. [6]However, it is important to note that molecules with sulfur-containing heterocycles can present challenges for pKa prediction methods, sometimes leading to larger errors. [7]

Lipophilicity (LogP): Gauging Fat-Loving Tendencies

Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). It describes the equilibrium distribution of a compound between an aqueous and a lipid phase.

Experimental Determination of LogP

The shake-flask method remains a reliable, albeit labor-intensive, technique for LogP determination.

Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation: Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4).

-

Partitioning: Dissolve a known amount of the thienyl-substituted triazole thiol in one of the phases. Mix equal volumes of the n-octanol and buffered aqueous phases in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a set period to allow for partitioning and then allow the phases to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Self-Validating System: To ensure accuracy, the experiment should be performed in triplicate. The concentration in both phases should be measured and a mass balance calculation performed to confirm that no significant amount of the compound was lost during the procedure.

Computational Prediction of LogP

A variety of computational methods exist for estimating LogP, ranging from fragment-based approaches (e.g., cLogP) to property-based methods. These in silico tools are invaluable for high-throughput screening of virtual libraries.

Solubility and Stability: The Cornerstones of Developability

Aqueous solubility is a prerequisite for oral bioavailability. The stability of a compound under various conditions (pH, temperature, light) is crucial for its shelf-life and formulation development.

The 1,2,4-triazole ring is generally a stable aromatic system. [2][3]However, the thiol group can be susceptible to oxidation, forming disulfides. Stability studies should therefore include exposure to oxidative conditions.

Illustrative Physicochemical Data for Thienyl-Substituted Triazoles

| Compound Class | Predicted pKa Range | Predicted cLogP Range | Expected Aqueous Solubility |

| Phenyl-substituted triazole thiols | 8.0 - 9.5 | 1.5 - 3.0 | Low to moderate |

| Thienyl-substituted triazole thiols | 7.5 - 9.0 | 1.0 - 2.5 | Moderate |

Note: These are generalized ranges and the actual values will depend on the specific substitution pattern.

Conclusion: From Properties to Potential

The physicochemical properties of novel thienyl-substituted triazole thiols are a complex interplay of their constituent functional groups. A thorough understanding of their acidity, lipophilicity, solubility, and stability is not merely an academic exercise but a critical step in unlocking their therapeutic or material potential. By combining rigorous experimental determination with insightful computational modeling, researchers can rationally design and optimize these promising molecules for a wide array of applications, from novel therapeutics to advanced functional materials.

References

-

Ali, S. T., Choudhary, A., Syed, M. K., & Zubair, A. (2021). A simple computational approach for pKa calculation of organosulfur compounds. Journal of the Serbian Chemical Society, 86(2), 165–170. Available at: [Link]

-

Işık, M., et al. (2021). Evaluating small molecule microscopic and macroscopic pKa predictions. Journal of Computer-Aided Molecular Design, 35(2), 131-153. Available at: [Link]

-

Ali, S. T., Choudhary, A., Syed, M. K., & Zubair, A. (2021). A simple computational approach for pKa calculation of organosulfur compounds. ResearchGate. Available at: [Link]

-

Guan, L. P., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Available at: [Link]

-

Various Authors. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Marmara Pharmaceutical Journal. Available at: [Link]

-

Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1423. Available at: [Link]

-

Yurttaş, L., et al. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 20(9), 16852-91. Available at: [Link]

-

Zheng, Y., et al. (2019). Quantum-Chemical Predictions of pKa's of Thiols in DMSO. The Journal of Physical Chemistry A. Available at: [Link]

-

Reddit discussion on "Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds". (2024). r/Chempros. Available at: [Link]

-

Dayama, D. S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(2), 112-123. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2727. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]

-

Samelyuk, Y., & Kaplaushenko, A. (2017). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. ResearchGate. Available at: [Link]

-

Sović, I., et al. (2023). New Thienobenzo/Naphtho-Triazoles as Butyrylcholinesterase Inhibitors: Design, Synthesis and Computational Study. International Journal of Molecular Sciences, 24(6), 5879. Available at: [Link]

-

Zheng, Y., et al. (2020). Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Advances, 10(42), 24964-24974. Available at: [Link]

-

Zheng, Y., et al. (2020). Theoretical modeling of pKa's of thiol compounds in aqueous solution. ResearchGate. Available at: [Link]

-

Ghedini, M., et al. (2018). Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups. ChemistrySelect, 3(32), 9293-9300. Available at: [Link]

-

Figure from "Oxidative Modification of Proteins: An Emerging Mechanism of Cell Signaling". (2014). ResearchGate. Available at: [Link]

-

Bianchi, D. H. A., & Haenen, G. R. M. M. (2015). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University. Available at: [Link]

Sources

- 1. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 5. ijsr.net [ijsr.net]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

Literature review on the biological activities of 1,2,4-triazole derivatives.

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The 1,2,4-Triazole Scaffold as a Pillar of Medicinal Chemistry

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its remarkable versatility stems from a unique combination of physicochemical properties: metabolic stability, a capacity for hydrogen bonding, and polarity that allows it to function as a versatile pharmacophore capable of interacting with a multitude of biological targets.[1][2] These characteristics have enabled the development of 1,2,4-triazole derivatives into a cornerstone for numerous clinically approved drugs.[1][3] Compounds built around this nucleus exhibit an exceptionally broad spectrum of pharmacological activities, including potent antifungal, anticancer, antibacterial, antiviral, anticonvulsant, and anti-inflammatory effects.[3][4][5]

This technical guide offers a detailed exploration of the principal biological activities of 1,2,4-triazole derivatives. We will delve into the molecular mechanisms of action, present structure-activity relationship (SAR) insights, summarize quantitative data, and provide detailed experimental protocols to create a self-validating and authoritative resource for researchers, scientists, and professionals in drug development.

Antifungal Activity: A Targeted Disruption of Fungal Integrity

The development of novel antifungal agents is a critical endeavor, driven by the rise of drug-resistant fungal pathogens and the need for safer, more effective treatments for invasive fungal infections.[6][7] 1,2,4-triazole derivatives are at the forefront of antifungal therapy, with prominent drugs like fluconazole, itraconazole, and voriconazole forming the backbone of clinical treatment.[3][8][9]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of antifungal action for 1,2,4-triazoles is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][6][7] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane responsible for maintaining structural integrity and fluidity.[2][7]

The causality of this interaction is precise: the N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom located at the active site of the CYP51 enzyme.[2] This binding event blocks the demethylation of lanosterol, the precursor to ergosterol. The subsequent accumulation of toxic 14α-methylated sterols disrupts the close packing of phospholipids, increases membrane permeability, and ultimately impairs the function of membrane-bound enzymes, leading to the inhibition of fungal growth and cell death.[6][10]

Caption: Antifungal mechanism via inhibition of CYP51 by 1,2,4-triazoles.

Structure-Activity Relationship (SAR)

The antifungal potency of triazole derivatives is highly dependent on the substituents attached to the core ring. A strong SAR investigation revealed that derivatives featuring electron-withdrawing groups like -NO2 and -CF3 often exhibit more effective antifungal activity.[6] The presence of a halogenated phenyl group is a common feature in many potent antifungal triazoles, contributing to binding affinity within the active site of CYP51.[9]

Quantitative Data: Antifungal Activity

The efficacy of novel 1,2,4-triazole derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Target Organism | MIC (µg/mL) | Reference Drug (MIC, µg/mL) | Citation |

| Triazole-benzotriazine hybrid | Candida albicans | 0.0156 - 2.0 | Fluconazole (not specified) | [6] |

| Thiazolo[4,5-d]pyrimidine hybrid | Various Fungi | 0.06 - 2.0 (Excellent) | Not specified | [6] |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5b) | Microsporum gypseum | 6.25 | Ketoconazole (50) | [11] |

| 5-(1Н-tetrazole-1-іl)methyl-4Н-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimin | Candida albicans | 2 | Not specified | [12] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol provides a self-validating system for determining the MIC of a 1,2,4-triazole derivative against a fungal strain, such as Candida albicans, based on CLSI guidelines.

-

Preparation of Inoculum:

-

Culture the fungal strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

-

Harvest fungal colonies and suspend them in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 medium to achieve a final working concentration of approximately 0.5-2.5 x 10³ CFU/mL. The causality here is to ensure a standardized number of fungal cells are challenged by the compound.

-

-

Compound Preparation and Serial Dilution:

-

Dissolve the test 1,2,4-triazole derivative in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium across 10 wells, leaving two wells for controls. This creates a concentration gradient to pinpoint the MIC.

-

-

Inoculation:

-

Add the prepared fungal inoculum to each well containing the diluted compound.

-

Include a positive control well (inoculum + medium, no compound) and a negative control well (medium only). These controls validate the experiment by ensuring the fungus can grow and the medium is sterile.

-

-

Incubation:

-

Seal the plate and incubate at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth compared to the positive control. The clear visual endpoint provides an unambiguous result.

-

Anticancer Activity: A Multi-pronged Attack on Malignancy

1,2,4-triazole derivatives have emerged as a significant class of anticancer agents, acting through diverse mechanisms to inhibit cancer cell proliferation and survival.[1][13] Their structural versatility allows for the fine-tuning of activity against various cancer-related targets.[13]

Mechanisms of Action: Diverse Molecular Targets

Unlike their antifungal counterparts, the anticancer activity of 1,2,4-triazoles is not confined to a single mechanism. They can exert their effects by inhibiting several key targets essential for tumor growth.

-

Tubulin Polymerization Inhibition: Certain derivatives act as potent inhibitors of tubulin polymerization. By binding to the colchicine binding site on tubulin, they disrupt the formation of microtubules, which are critical for mitotic spindle assembly, leading to cell cycle arrest and apoptosis.[14][15]

-

Enzyme Inhibition (Kinases, etc.): Many triazoles are designed to inhibit protein kinases like EGFR (Epidermal Growth Factor Receptor) and BRAF, which are often overactive in cancer, driving uncontrolled cell growth.[15] Other targeted enzymes include topoisomerases and carbonic anhydrases.[13]

-

Aromatase Inhibition: Drugs like Letrozole and Anastrozole are 1,2,4-triazole-based non-steroidal aromatase inhibitors. They are widely used in the treatment of hormone-responsive breast cancer by blocking the synthesis of estrogens.[5]

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of 1,2,4-triazole derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) values against various human cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Citation |

| 8c | MCF-7 (Breast) | 3.6 | EGFR Inhibition | [15] |

| 8c | A549 (Lung) | 1.8 | Tubulin Inhibition | [15] |

| 8d | Hela (Cervical) | 1.9 | BRAF/Tubulin Inhibition | [15] |

| TP6 | B16F10 (Melanoma) | 41.12 | Not specified | [16] |

| 4g | HT-29 (Colon) | 12.69 | Not specified | [17] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding:

-

Culture human cancer cells (e.g., A549 lung carcinoma) in a suitable medium (e.g., DMEM with 10% FBS).

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. This ensures a consistent starting cell population.

-

-

Compound Treatment:

-

Prepare a stock solution of the 1,2,4-triazole derivative in DMSO.

-

Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

-

Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours. Include vehicle control (DMSO) wells.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. The causality is that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Broad-Spectrum Biological Activities

Beyond antifungal and anticancer applications, the 1,2,4-triazole scaffold is integral to compounds with antibacterial, antiviral, anticonvulsant, and anti-inflammatory properties.

A. Antibacterial Activity

Numerous 1,2,4-triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][18] Some compounds have shown efficacy superior to standard antibiotics like streptomycin.[11] Hybrid molecules that combine the 1,2,4-triazole core with other antibacterial pharmacophores, such as (fluoro)quinolones, have demonstrated potent effects, even against resistant strains.[19][20]

-

Representative Data: 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives showed strong activity against Staphylococcus aureus, with some compounds being more effective than streptomycin.[11] Ofloxacin-triazole hybrids displayed MIC values of 0.25-1 µg/mL against S. aureus and E. coli.[19]

B. Antiviral Activity

The 1,2,4-triazole nucleus is a key component of several antiviral drugs, most notably Ribavirin.[11] Derivatives have shown a wide range of activities against various viruses, including human immunodeficiency virus (HIV), influenza virus, hepatitis B and C viruses, and herpes simplex virus (HSV).[21][22] The mechanism often involves targeting specific viral proteins or enzymes essential for replication.[21][23]

-

Representative Data: Certain 1,2,4-triazole thioglycoside derivatives have shown moderate potential against HSV-1, HSV-2, and Influenza Type-A.[24]

C. Anticonvulsant Activity

The search for new antiepileptic drugs with improved efficacy and fewer side effects is a major area of neurological research.[25][26] Several 1,2,4-triazole derivatives have demonstrated potent anticonvulsant properties in preclinical models.[27][28] The established drugs Alprazolam and Triazolam, used to treat seizures, both contain the triazole moiety.[26]

-

Mechanism & Evaluation: Activity is often evaluated in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[28] Some compounds exhibit protection by interacting with voltage-gated sodium channels or enhancing GABAergic neurotransmission.

-

Representative Data: Compound TP-427 was found to be 2-3 times more potent than valproic acid in the 6Hz model of pharmacoresistant epilepsy, with an ED₅₀ of 40.9 to 64.9 mg/kg.[27] 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed a strong anticonvulsant effect with an ED₅₀ of 38.5 mg/kg in the MES test.[28]

D. Anti-inflammatory Activity

1,2,4-triazoles have been successfully developed as anti-inflammatory agents.[29][30] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of pain and inflammation.[31][32]

-

Mechanism & Evaluation: The anti-inflammatory effect is often assessed in vivo using the carrageenan-induced rat paw edema model. In vitro COX inhibition assays are used to determine selectivity for COX-1 versus COX-2.

-

Representative Data: A novel 1,2,4-triazole derivative (14 ) showed potent and selective COX-2 inhibition (IC₅₀ = 0.04 µM) comparable to celecoxib, with significantly less ulcerogenic potential than ibuprofen.[32] Derivative B6 demonstrated high anti-inflammatory activity, occupying the celecoxib binding site in COX-2 with a binding free energy of -11.2 kcal/mol.[31]

Conclusion

The 1,2,4-triazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its inherent physicochemical properties and synthetic tractability have allowed for the creation of a vast library of derivatives with an impressive range of biological activities. From inhibiting essential fungal enzymes and disrupting multiple cancer pathways to modulating neurological and inflammatory responses, these compounds continue to provide a fertile ground for the development of next-generation therapeutics. The insights into their mechanisms of action and structure-activity relationships, coupled with robust and validated experimental protocols, will empower researchers to continue innovating and addressing unmet medical needs across a spectrum of diseases.

References

- Borgnia, M. J., et al. (Year). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed.

- ISRES. (n.d.). Antifungal Properties of 1,2,4-Triazoles. ISRES.

- Al-Wabli, R. I., et al. (Year). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central.

- Kumar, A., et al. (Year). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central.

- Dayama, D. S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.

- Kathiravan, M. K., et al. (Year). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results.

- Ahmad, I., et al. (Year). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.

- Frolova, Y., et al. (2020). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ankara University Faculty of Pharmacy Journal.

- ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. ISRES.

- Review Author. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate.

- Author, et al. (Year). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.

- Tan, C.-X., et al. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Bentham Science.

-

Farghaly, T. A., et al. (2024). A Literature Review Focusing on the Antiviral Activity of[8][11][14] and[6][8][14]-triazoles. Mini Reviews in Medicinal Chemistry. Available at:

- Author, et al. (Year). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal Name.

- Review Author. (Year). An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action. Journal Name.

- Maddila, S., et al. (Year). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Bentham Science.

- Author, et al. (Year). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.

- Author, et al. (Year). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. PubMed.

-

Author, et al. (2022). Synthesis and anticancer activity of[8][11][14] triazole [4,3-b][3][8][11][14] tetrazine derivatives. Journal Name. Available at:

- Wei, Q.-L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry.

- Author, et al. (2020). 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. FLORE.

- Borysenko, N. M., et al. (2025). review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. ResearchGate.

- Review Author. (Year). Recent developments on triazole nucleus in anticonvulsant compounds: a review. PubMed Central.

- Author, et al. (Year). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed.

- Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds.

- BenchChem. (2025). : A Technical Guide. BenchChem.

- Review Author. (Year). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Journal Name.

- BenchChem. (2025). structure-activity relationship studies of 1,2,4-triazole carboxamides. BenchChem.

- Bohrium. (n.d.). Recent Advances in 1,2,4‐Triazole Scaffolds as Antiviral Agents. Bohrium.

- Author, et al. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]. ACS Publications.

- Review Author. (Year). 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. PubMed.

- Strzelecka, M., & Świątek, P. (Year). 1,2,4-Triazoles as Important Antibacterial Agents. PubMed Central.

-

Author, et al. (2025). (PDF) Synthesis and Antimicrobial Activity of Some[8][11][14]-Triazole Derivatives. ResearchGate. Available at:

- Author, et al. (Year). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. MDPI.

- Author, et al. (2015). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. PubMed.

- Author, et al. (2025). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Journal Name.

- Review Author. (Year). Antibacterial activity study of 1,2,4-triazole derivatives. PubMed.

- Author, et al. (2025). Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate.

- Review Author. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal Name.

- Author, et al. (Year). Synthesis, Antiviral, and Antimicrobial Activity of 1,2,4-Triazole Thioglycoside Derivatives. Taylor & Francis Online.

- Al-rawi, M.S., et al. (2025). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal Name.

- Author, et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed Central.

- Author, et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI.

- BenchChem. (2025). mechanism of action of 1,2,4-triazole-based compounds. BenchChem.

- Review Author. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. PubMed.

- Review Author. (2023). An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. PubMed.

- MDPI. (n.d.). Emerging Applications of Triazole Antifungal Drugs. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnrjournal.com [pnrjournal.com]

- 8. isres.org [isres.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]

- 13. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benthamdirect.com [benthamdirect.com]

- 22. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 23. Recent Advances in 1,2,4‐Triazole Scaffolds as Antiviral Agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 26. 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity [pubmed.ncbi.nlm.nih.gov]

- 27. flore.unifi.it [flore.unifi.it]

- 28. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives | MDPI [mdpi.com]

An In-Depth Technical Guide to the Initial Antimicrobial Screening of 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing 1,2,4-triazole and thiophene scaffolds, represent a promising avenue for research due to their diverse and potent biological activities.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the initial in vitro antimicrobial screening of a specific novel compound: 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol . We move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust screening cascade. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for qualitative and quantitative evaluation, from initial broad-spectrum screening to the determination of minimum inhibitory and bactericidal concentrations.

Introduction and Scientific Rationale

The Imperative for Novel Antimicrobials

The global spread of drug-resistant pathogens poses a critical threat to public health. The diminishing efficacy of existing antibiotics has created a pressing need for new chemical entities with unique mechanisms of action.[3] The exploration of novel molecular scaffolds is a cornerstone of this effort.

Compound Profile: this compound

The subject of this guide is a synthetic heterocyclic compound featuring several key functional moieties, each with a theoretical basis for antimicrobial activity:

-

1,2,4-Triazole Ring: This five-membered ring with three nitrogen atoms is a well-established pharmacophore in antifungal agents.[4] Triazoles, such as fluconazole and voriconazole, famously act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[5][6][7] Its presence suggests a strong potential for antifungal activity.

-

Thiophene Ring: A sulfur-containing aromatic heterocycle, thiophene is a structural component in numerous biologically active compounds and is known to contribute to antimicrobial properties.[2]

-

Thiol (-SH) Group: The presence of a thiol group introduces a distinct potential mechanism, particularly for antibacterial activity. Bacterial cells rely on thiol-dependent antioxidant systems, such as the thioredoxin system, to maintain redox homeostasis.[8][9] Compounds with reactive thiol moieties may disrupt these critical pathways, leading to oxidative stress and cell death.[8]

Objectives of this Guide

This document outlines a systematic, tiered approach for conducting the initial antimicrobial screening of the title compound. The primary objectives are:

-

To establish a foundational understanding of the compound's potential mechanisms of action.

-

To provide detailed, authoritative protocols for a multi-stage screening process.

-

To present a framework for data interpretation and decision-making for further development.

Postulated Mechanisms of Action

A key aspect of rational drug discovery is to form hypotheses about a compound's biological targets. For this compound, two primary mechanisms can be postulated based on its structure.

-

Antifungal Action: The triazole core is the primary driver of the hypothesized antifungal mechanism. By binding to and inhibiting lanosterol 14α-demethylase, the compound would disrupt ergosterol biosynthesis, leading to the accumulation of toxic sterol precursors and compromising the integrity and function of the fungal cell membrane.[6][10]

-

Antibacterial Action: While some triazoles possess antibacterial properties, the thiol group suggests a more distinct mechanism. It could potentially target bacterial thiol-dependent redox systems.[8] Disruption of these systems can lead to an accumulation of reactive oxygen species (ROS), causing widespread damage to cellular components and ultimately leading to bacterial cell death.[9]

Tier 1: Primary Qualitative Screening via Agar Disk Diffusion

Principle and Rationale

The agar disk diffusion method, also known as the Kirby-Bauer test, is a foundational technique for preliminary antimicrobial screening.[11][12] Its primary advantage lies in its simplicity, cost-effectiveness, and ability to rapidly screen a compound against a diverse panel of microorganisms.[13] The method relies on the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium inoculated with the test organism. The presence and size of a clear "zone of inhibition" around the disk provide a qualitative measure of the compound's activity.[14]

Detailed Experimental Protocol

Materials:

-

Mueller-Hinton Agar (MHA) plates (uniform 4 mm depth)

-

Sterile 6 mm paper disks

-

Test compound stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Micropipettes and sterile tips

-

Control antibiotics (e.g., Ampicillin for bacteria, Fluconazole for fungi)

-

Solvent control (e.g., DMSO)

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-4 isolated colonies and suspend them in sterile saline. Vigorously vortex the suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60 degrees each time) to ensure confluent growth.[11] Allow the plate to dry for 5-15 minutes.

-

Disk Preparation and Placement: Aseptically apply a precise volume (e.g., 10 µL) of the test compound stock solution onto a sterile paper disk to achieve a specific concentration (e.g., 100 µ g/disk ). Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disk onto the inoculated agar surface, pressing gently to ensure full contact.[12] Place disks at least 24 mm apart.[12]

-

Controls: On each plate, include a positive control disk (standard antibiotic) and a negative control disk (solvent only) to ensure the validity of the results.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours (up to 48 hours for fungi).[15]

-

Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter using a ruler or calipers.

Tier 2: Quantitative MIC Determination via Broth Microdilution

Principle and Rationale

Following a positive result in the primary screen, a quantitative assessment is necessary to determine the compound's potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[16][17] This method provides a precise numerical value that is crucial for structure-activity relationship (SAR) studies and for comparing the compound's efficacy against standard drugs. The protocol is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[18][19]

Detailed Experimental Protocol

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi

-

Test compound and control antibiotic stock solutions

-

Standardized inoculum (prepared as in Tier 1, then diluted)

-

Multichannel pipette

-

Plate reader (optional, for OD measurement)

Procedure:

-

Plate Preparation: Add 50 µL of sterile broth to wells 2 through 12 in each row to be used.

-

Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This leaves wells 1-10 with 50 µL of varying compound concentrations and wells 11 and 12 with only broth.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[20]

-

Plate Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the concentration of the compound, achieving the final desired test concentrations.

-

Controls:

-

Growth Control (Well 11): Contains broth and inoculum, but no compound. This well should show turbidity.

-

Sterility Control (Well 12): Contains only broth. This well should remain clear.

-

A parallel row should be set up for a positive control antibiotic.

-

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth (i.e., no turbidity) is observed.[16] This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Data Presentation

Quantitative data should be summarized in a clear, structured table for easy comparison.

| Microorganism | Gram Stain / Type | MIC of Test Compound (µg/mL) | MIC of Control Antibiotic (µg/mL) |

| Staphylococcus aureus ATCC 25923 | Gram-positive | 8 | Ampicillin: 0.25 |

| Bacillus subtilis ATCC 6633 | Gram-positive | 16 | Ampicillin: 0.125 |

| Escherichia coli ATCC 25922 | Gram-negative | 64 | Ampicillin: 4 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 | Ciprofloxacin: 0.5 |

| Candida albicans ATCC 90028 | Fungal (Yeast) | 4 | Fluconazole: 1 |

| Aspergillus niger ATCC 16404 | Fungal (Mold) | 16 | Amphotericin B: 2 |

| (Note: Data are hypothetical and for illustrative purposes only.) |

Tier 3: Determining Cidal vs. Static Activity (MBC)

Principle and Rationale

The MIC value reveals the concentration required to inhibit growth, but not whether the compound kills the organism (bactericidal) or merely prevents it from multiplying (bacteriostatic). The Minimum Bactericidal Concentration (MBC) test provides this crucial distinction. An agent is generally considered bactericidal if the MBC is no more than four times its MIC.

Detailed Experimental Protocol

-

Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

-

Plating: Spot the aliquot onto a fresh MHA plate.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, which is practically determined by identifying the lowest concentration from the MIC plate that yields no colonies on the subculture plate.

Conclusion and Future Directions

This guide has detailed a systematic, three-tiered approach for the initial antimicrobial screening of this compound. By progressing from a broad qualitative screen to quantitative MIC and MBC determinations, researchers can efficiently characterize the compound's spectrum of activity and potency. The hypothetical data suggest this compound class may exhibit potent activity against Gram-positive bacteria and fungi, with lesser activity against Gram-negative organisms, a common finding for novel compounds due to the formidable outer membrane of Gram-negative bacteria.

A successful outcome from this screening cascade would justify advancing the compound to the next stages of preclinical development, including:

-

Cytotoxicity testing against mammalian cell lines to determine a therapeutic index.

-

Time-kill kinetic studies to understand the rate of antimicrobial activity.

-

Mechanism of action studies to validate the hypothesized targets.

-

In vivo efficacy studies in animal models of infection.

By adhering to these rigorous and well-validated methodologies, the scientific community can effectively identify and advance promising new chemical entities in the critical fight against antimicrobial resistance.

References

- EBSCO (n.d.). Triazole antifungals. Research Starters.

- Symbiosis Online Publishing (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress.

- Creative Biolabs (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.

- FWD AMR-RefLabCap (n.d.). Determination of antimicrobial resistance by disk diffusion.

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405-2409.

- Microbiology International (n.d.). Broth Microdilution.

- Hardy Diagnostics (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.

- Lewis, R. E. (2022). Emerging Applications of Triazole Antifungal Drugs. Pharmaceuticals, 15(11), 1417.

- INTEGRA Biosciences (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.

- Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380.

- BenchChem (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.

- Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI.

- Castanheira, M., et al. (2024). Modification of antimicrobial susceptibility testing methods. Clinical Microbiology Newsletter.

- El-Emam, N. A., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Pharmaceuticals, 17(9), 1123.

- Sârbu, A., et al. (2023). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. International Journal of Molecular Sciences, 24(13), 10863.

- Xia, F., et al. (2023). Disruption of Bacterial Thiol-Dependent Redox Homeostasis by Magnolol and Honokiol as an Antibacterial Strategy. Antioxidants, 12(6), 1198.

- Wang, J., et al. (2020). The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance. Current Drug Targets, 21(1), 53-63.

- Farag, A. M., et al. (2008). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 13(4), 852-866.

- Wencewicz, T. A. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. IntechOpen.

Sources

- 1. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Disruption of Bacterial Thiol-Dependent Redox Homeostasis by Magnolol and Honokiol as an Antibacterial Strategy | MDPI [mdpi.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. integra-biosciences.com [integra-biosciences.com]

- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

In-depth Technical Guide: In Silico Molecular Docking Studies of Thienyl-Triazole Compounds

Aimed at Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive walkthrough of in silico molecular docking studies, with a specific focus on thienyl-triazole compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4][5] Molecular docking is a crucial computational method that predicts the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level, thereby providing insights into the mechanism of action and guiding drug design and optimization efforts.[6][7][8] This document provides not just a procedural outline, but also the scientific rationale behind each step, emphasizing the creation of a robust and self-validating workflow. We will cover the entire process from target selection and preparation, ligand setup, docking simulation, to the critical phase of results analysis and validation.

Introduction: The Therapeutic Potential of Thienyl-Triazole Scaffolds

A Privileged Scaffold in Medicinal Chemistry

Thienyl-triazole derivatives are recognized as "privileged structures" in drug discovery. This is due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological effects, including antimicrobial, antifungal, antiviral, and anticancer activities.[1][2][4][5][9] The structural versatility of the thienyl and triazole rings allows for extensive synthetic modifications to fine-tune their biological and pharmacokinetic properties.

The Role of In Silico Docking in Drug Discovery

In silico molecular docking is an indispensable tool in modern drug discovery pipelines.[10] Its primary applications include:

-

Virtual Screening: Rapidly screening large libraries of compounds to identify potential "hits."

-

Lead Optimization: Guiding the modification of promising compounds to enhance their binding affinity and selectivity.

-

Elucidating Mechanisms: Providing a detailed view of the interactions between a potential drug and its target protein.[6]

This guide will equip you with the knowledge to perform scientifically sound molecular docking studies on thienyl-triazole compounds.

Pillar 1: Target Selection and Preparation - Establishing a Solid Foundation

The quality of the receptor structure is paramount for a successful docking study. Any inaccuracies in the target preparation will propagate through the entire workflow, leading to unreliable results.

Identifying and Validating the Biological Target

The first step is to select a biologically relevant protein target. This is often informed by existing research that links the target to a specific disease. For thienyl-triazoles, enzymes like kinases and proteases are common targets of interest.[9]

Sourcing and Preparing the Receptor Structure

The 3D coordinates of the target protein are typically retrieved from the Protein Data Bank (PDB).

Protocol 1: Receptor Preparation Workflow

This protocol details the necessary steps for preparing a receptor for docking, often performed with software like UCSF Chimera or AutoDockTools.[11][12][13][14][15][16][17][18][19]

Step 1: Obtain the PDB Structure

-

Action: Download the crystal structure of your target protein from the RCSB PDB database.

-

Rationale: The PDB archive contains experimentally determined 3D structures, which serve as the starting point for docking.[20]

Step 2: Clean the Structure

-

Action: Remove non-essential components such as water molecules, co-solvents, and the co-crystallized ligand.

-

Rationale: Water molecules can interfere with the docking process, and the original ligand must be removed to make space for the thienyl-triazole compound.[17][21]

Step 3: Repair and Complete the Structure

-

Action: Check for and repair any missing atoms or residues in the protein structure.

-

Rationale: An incomplete protein structure can lead to an inaccurate representation of the binding site.

Step 4: Add Hydrogens and Assign Protonation States

-

Action: Add hydrogen atoms to the protein, ensuring correct protonation states for residues at a physiological pH (around 7.4).

-

Rationale: Hydrogens are crucial for forming hydrogen bonds, a key type of protein-ligand interaction.[17][19]

Step 5: Assign Partial Charges

-

Action: Assign partial charges to each atom in the protein using a force field like Gasteiger.[22]

-

Rationale: Partial charges are necessary for the docking software to accurately calculate electrostatic interactions.[23]

Step 6: Save the Prepared Receptor File

-

Action: Save the prepared protein in a format compatible with your docking software (e.g., PDBQT for AutoDock).[17]

-

Rationale: This file now contains a clean, complete, and properly charged receptor ready for docking.

Diagram: Receptor Preparation Workflow

Caption: A streamlined workflow for receptor preparation in molecular docking.

Pillar 2: Ligand Preparation - Defining the Interacting Molecule

The accuracy of your docking results also depends on the proper preparation of your thienyl-triazole compounds.

Generating 3D Structures and Energy Minimization

A 2D representation of your thienyl-triazole compound needs to be converted into a realistic 3D conformation.

Protocol 2: Ligand Preparation Workflow

This protocol outlines the steps for preparing a thienyl-triazole ligand for docking.[22][24][25][26]

Step 1: 2D to 3D Conversion

-

Action: Draw the 2D structure of your compound and convert it to a 3D model using chemical drawing software.

-

Rationale: A 3D structure is necessary to represent the spatial arrangement of the atoms.[25]

Step 2: Energy Minimization

-

Action: Optimize the geometry of the 3D structure using a force field such as MMFF94.

-

Rationale: This step finds a low-energy, stable conformation of the ligand, which is more likely to be biologically relevant.

Step 3: Assign Partial Charges

-

Action: Assign partial charges to the ligand's atoms (e.g., Gasteiger charges).[22]

-

Rationale: Similar to the receptor, this is essential for calculating electrostatic interactions.

Step 4: Define Rotatable Bonds

-

Action: Identify and define the rotatable bonds within the thienyl-triazole molecule.

-

Rationale: The docking software will explore different conformations by rotating these bonds, allowing for ligand flexibility during the simulation.[26]

Step 5: Save the Prepared Ligand File

-

Action: Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock).

-

Rationale: This file now contains an optimized, charged, and flexible ligand ready for docking.

Diagram: Ligand Preparation Workflow

Caption: A stepwise workflow for preparing a ligand for molecular docking.

Pillar 3: The Molecular Docking Simulation - Predicting the Interaction

With a prepared receptor and ligand, you can now proceed with the docking simulation.

The Docking Algorithm

Software like AutoDock Vina uses sophisticated algorithms to explore the possible binding poses of the ligand within the receptor's active site.[27][28] A scoring function then estimates the binding affinity for each pose.[8]

Defining the Binding Site

You must define a "grid box" which is the three-dimensional space where the docking program will search for binding poses. The size and location of this box are critical.

-